Superior Human β‑Catenin Reporter Potency vs. IWP‑2 and Comparable to Leading Clinical Candidates
In a standardized β‑catenin reporter assay (STF3A cells), ETC‑159 inhibits Wnt‑driven transcription with an IC50 of 2.9 nM . This potency is approximately 9‑fold greater than the widely used research‑tool PORCN inhibitor IWP‑2 (IC50 = 27 nM) [1] and lies within the range of clinical‑stage PORCN inhibitors LGK‑974 (IC50 = 0.1–0.4 nM) [2] and CGX‑1321 (IC50 = 1 nM) .
| Evidence Dimension | Inhibition of β‑catenin reporter activity |
|---|---|
| Target Compound Data | IC50 = 2.9 nM |
| Comparator Or Baseline | IWP‑2: IC50 = 27 nM; LGK‑974: IC50 = 0.1–0.4 nM; CGX‑1321: IC50 = 1 nM |
| Quantified Difference | ETC‑159 is 9.3‑fold more potent than IWP‑2; ~7‑ to 29‑fold less potent than LGK‑974; ~2.9‑fold less potent than CGX‑1321 |
| Conditions | STF3A HEK293 cells co‑transfected with Super TopFlash and Wnt3A |
Why This Matters
Potency directly influences the working concentration needed in cellular assays, impacting both cost‑per‑experiment and off‑target risk; ETC‑159 provides a balanced potency that avoids the ultra‑low dosing challenges of picomolar inhibitors.
- [1] Chen B, Dodge ME, Tang W, et al. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer. Nat Chem Biol. 2009;5(2):100-107. doi:10.1038/nchembio.137 View Source
- [2] Liu J, Pan S, Hsieh MH, et al. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. Proc Natl Acad Sci U S A. 2013;110(50):20224-20229. doi:10.1073/pnas.1314239110 View Source
